molecular formula C12H15F3N2O4 B13127664 Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate

Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate

Cat. No.: B13127664
M. Wt: 308.25 g/mol
InChI Key: IXXGMHXKZAWZLQ-UHFFFAOYSA-N
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Description

Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is often used in various chemical and biological research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate typically involves the reaction of ethane-1,2-diamine with benzyl chloroformate in anhydrous dichloromethane. The reaction is carried out under nitrogen protection at a controlled temperature of 0°C. The benzyl chloroformate is added dropwise to the solution of ethane-1,2-diamine, and the mixture is stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-aminoethyl)carbamate2,2,2-trifluoroacetate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its ability to undergo various chemical reactions and its potential use in drug development.

Properties

Molecular Formula

C12H15F3N2O4

Molecular Weight

308.25 g/mol

IUPAC Name

benzyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2O2.C2HF3O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5H,6-8,11H2,(H,12,13);(H,6,7)

InChI Key

IXXGMHXKZAWZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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